BenchChemオンラインストアへようこそ!

1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

1,10-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol (CAS 5890-18-6), also known as laurolitsine or (+)-norboldine, is a noraporphine alkaloid bearing hydroxy groups at positions 2 and 9 and methoxy groups at positions 1 and 10. It is isolated from Litsea glutinosa, Lindera chunii, Phoebe formosana, and Peumus boldus.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
CAS No. 5890-18-6
Cat. No. B191710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol
CAS5890-18-6
SynonymsNorboldine;  (S)-5,6,6a,7-Tetrahydro-1,10-dimethoxy-4H-dibenzo[de,g]quinoline-2,9-diol
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O
InChIInChI=1S/C18H19NO4/c1-22-15-8-11-10(7-13(15)20)5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3
InChIKeyKYVJVURXKAZJRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,10-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol (CAS 5890-18-6) – Compound Identity for Scientific Procurement


1,10-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol (CAS 5890-18-6), also known as laurolitsine or (+)-norboldine, is a noraporphine alkaloid bearing hydroxy groups at positions 2 and 9 and methoxy groups at positions 1 and 10 [1]. It is isolated from Litsea glutinosa, Lindera chunii, Phoebe formosana, and Peumus boldus [1]. The compound is officially designated as Boldine EP Impurity C under the European Pharmacopoeia [2]. It exhibits a range of quantifiable bioactivities including antiplatelet, anti-inflammatory, neuroprotective, and antiviral effects that distinguish it from its closest structural analog, boldine [3].

Why Boldine Cannot Substitute for 1,10-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol in Research and Analytical Applications


The presence or absence of a single N-methyl group fundamentally alters pharmacological profile and regulatory utility. While boldine (CAS 476-70-0) is the N-methylated analog, laurolitsine is the noraporphine lacking this N-methyl substituent [1]. This structural difference produces distinct cytokine modulation patterns in vivo: laurolitsine selectively suppresses IL-17A expression in periodontal tissues, a property not shared by boldine . Furthermore, laurolitsine is specifically classified as an HIV-1 integrase inhibitor, a mechanistic designation absent for boldine [2][3]. In analytical chemistry, laurolitsine serves as the compendial Boldine EP Impurity C reference standard required for ANDA filing and method validation — a regulatory role that boldine itself cannot fulfill [4].

Quantitative Differentiation Evidence for Laurolitsine (CAS 5890-18-6) vs. Its Closest Analogs


Compendial Identity vs. Drug Substance: Boldine EP Impurity C Reference Standard with Regulatory-Grade Characterization

Laurolitsine is the sole compound recognized as Boldine EP Impurity C under the European Pharmacopoeia [1]. Unlike boldine drug substance or other aporphine alkaloids, laurolitsine is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and forced degradation studies during commercial production of boldine [1]. Traceability against USP or EP pharmacopeial standards is provided based on feasibility [1].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Differential Cytokine Modulation: Laurolitsine Uniquely Suppresses IL-17A in Periodontitis vs. Boldine, Laurotetanine, and N-Methyl-laurotetanine

In a ligature-induced periodontitis model in C57BL/6 mice (20 mg/kg oral, 10-day daily administration), all four tested alkaloids — boldine, laurolitsine, laurotetanine, and N-methyl-laurotetanine — significantly reduced IL-6 expression . However, laurolitsine demonstrated a unique cytokine modulation profile: it additionally suppressed IL-17A expression in periodontal tissues, a property not observed with boldine or the other tested alkaloids . In contrast, N-methyl-laurotetanine instead reduced IL-10 expression . Both boldine and laurolitsine significantly reduced alveolar bone loss versus untreated controls, with parallel decreases in RANKL expression .

Immunology Periodontitis Inflammation

Pharmacokinetic Characterization: Quantified Oral Bioavailability and Tissue Distribution Profile of Laurolitsine

A validated LC-MS/MS method was used to characterize the pharmacokinetics of laurolitsine in Sprague-Dawley rats [1]. Following intravenous administration (2.0 mg/kg), laurolitsine exhibited a Tmax of 0.083 h and t1/2 of 1.67 h. After oral administration (10.0 mg/kg), Tmax was 0.47 h, t1/2 was 3.73 h, and oral bioavailability was 18.17% [1]. At 0.5 h post-oral dosing (10 mg/kg), tissue concentrations were highest in the gastrointestinal tract (26,015.33 ng/g), followed by liver (905.12 ng/g), lungs (442.32 ng/g), and kidneys (214.99 ng/g) [1]. Cumulative excretion of parent compound in urine and feces over 36 h was minimal (0.03% and 1.20%, respectively), indicating extensive metabolism [1].

Pharmacokinetics Drug Development ADME

Mechanistic Target Differentiation: Laurolitsine Is Designated an HIV-1 Integrase Inhibitor, Distinct from Boldine's Antiviral Profile

Laurolitsine is defined in the ChEBI ontology (CHEBI:66557) as an aporphine alkaloid that exhibits inhibitory activity against HIV-1 integrase [1]. This mechanism-based designation is supported by primary literature isolating the compound from Litsea glutinosa and Lindera chunii [1]. In contrast, boldine has been characterized as an HIV-1 replication inhibitor acting primarily through protease inhibition, with HIV-1 replication reduced only at high concentrations (47.0% reduction at 100 μM), and cross-resistance observed with reverse transcriptase and integrase inhibitor-resistant strains [2]. The mechanistic distinction — integrase inhibition (laurolitsine) versus protease inhibition (boldine) — provides a rationale for selecting laurolitsine in target-based antiviral screening directed at integrase.

Antiviral Research HIV-1 Integrase Inhibition

Highest-Value Application Scenarios for 1,10-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol (CAS 5890-18-6)


Boldine API Quality Control and ANDA Regulatory Filing

Pharmaceutical quality control laboratories developing or validating analytical methods for boldine drug substance require Boldine EP Impurity C (laurolitsine) as the compendial reference standard [1]. The compound enables system suitability testing, specificity determination, impurity profiling, and forced degradation studies mandated for Abbreviated New Drug Applications (ANDA) [1]. No other aporphine alkaloid can substitute for this regulatory function.

Th17-Mediated Inflammatory Disease Drug Discovery (Periodontitis and Beyond)

Laurolitsine is uniquely suited for drug discovery programs targeting IL-17A-driven inflammatory pathologies . In head-to-head comparison with boldine, laurotetanine, and N-methyl-laurotetanine, only laurolitsine suppressed IL-17A expression in periodontal tissues of periodontitis model mice . This differential cytokine modulation makes laurolitsine a preferred tool compound for dissecting IL-17A signaling pathways and for lead optimization in periodontitis, psoriasis, and ankylosing spondylitis research .

Alzheimer's Disease Neuroprotection Research with Defined Pharmacokinetics

Laurolitsine demonstrates neuroprotective efficacy in 3×Tg Alzheimer's disease model mice through AMPK/GSK3β/Nrf2 pathway activation, alleviating Aβ deposition, restoring mitochondrial membrane potential, and reducing intracellular ROS and neuronal apoptosis [2]. The availability of validated PK parameters — Tmax 0.47 h (oral), t1/2 3.73 h, oral bioavailability 18.17%, and quantified tissue distribution — enables researchers to design dose-ranging efficacy studies with confidence in exposure levels [3]. This combination of in vivo efficacy data and PK characterization is not available for most naturally sourced aporphine alkaloids.

HIV-1 Integrase-Targeted Antiviral Screening and Mechanistic Studies

For virology laboratories conducting target-based screening against HIV-1 integrase, laurolitsine provides a mechanistically validated hit compound with a ChEBI-designated integrase inhibitor role [4]. Unlike boldine, which acts primarily through protease inhibition with only 47.0% replication reduction at 100 μM and cross-resistance to integrase inhibitor-resistant strains, laurolitsine's antiviral activity is specifically directed at integrase [5]. This target specificity makes laurolitsine appropriate for integrase-focused mechanistic studies and for use as a reference compound in integrase inhibition assays [4].

Quote Request

Request a Quote for 1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.